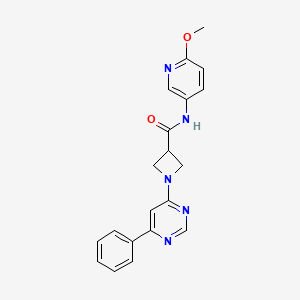![molecular formula C12H14N2O2S B2452067 bromhydrate d'acétate d'éthyle 2-[(5-méthyl-1H-1,3-benzodiazol-2-yl)sulfanyl] CAS No. 1052548-38-5](/img/structure/B2452067.png)
bromhydrate d'acétate d'éthyle 2-[(5-méthyl-1H-1,3-benzodiazol-2-yl)sulfanyl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetate-hydrabromide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Applications De Recherche Scientifique
Ethyl 2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetate-hydrabromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate hydrobromide typically involves the reaction of 5-methyl-1H-1,3-benzimidazole-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetate-hydrabromide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Mécanisme D'action
The mechanism of action of Ethyl 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate hydrobromide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s benzimidazole core is crucial for its binding affinity and specificity. Pathways involved may include inhibition of DNA synthesis or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Ethyl 2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetate-hydrabromide can be compared with other benzimidazole derivatives:
Ethyl 4-methyl-2-([[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino)-1,3-thiazole-5-carboxylate: Similar in structure but contains a thiazole ring, which may confer different biological activities
Indole derivatives: Share a similar heterocyclic structure but differ in their chemical properties and applications.
The uniqueness of Ethyl 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate hydrobromide lies in its specific substitution pattern and the presence of the hydrobromide group, which can influence its solubility and reactivity .
Propriétés
IUPAC Name |
ethyl 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S.BrH/c1-3-16-11(15)7-17-12-13-9-5-4-8(2)6-10(9)14-12;/h4-6H,3,7H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFYCEQTIAKVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1)C=C(C=C2)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE](/img/structure/B2451987.png)


![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2451997.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2451999.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2452000.png)


![7-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2452005.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2452006.png)
![2-{[1-(4-Ethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2452007.png)
